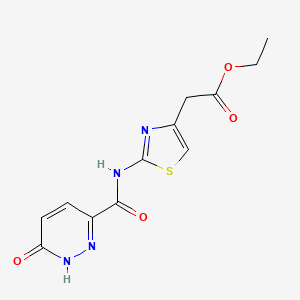

Ethyl 2-(2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c1-2-20-10(18)5-7-6-21-12(13-7)14-11(19)8-3-4-9(17)16-15-8/h3-4,6H,2,5H2,1H3,(H,16,17)(H,13,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKPFDAGPMALLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate typically involves multiple steps:

Formation of the Pyridazine Ring: The initial step involves the preparation of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

Thiazole Ring Formation: The thiazole ring is introduced by reacting the pyridazine derivative with a thioamide or similar sulfur-containing compound under reflux conditions.

Esterification: The final step involves esterification with ethyl acetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the carbonyl groups in the pyridazine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of thiazole and pyridazine compounds exhibit significant antimicrobial properties. Ethyl 2-(2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate has been evaluated for its efficacy against various bacterial strains. Studies have shown that compounds with similar structural motifs can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

1.2 Anticancer Properties

The compound's thiazole and pyridazine components are known to interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of cellular signaling pathways . Further research is needed to elucidate its mechanism of action and therapeutic potential.

1.3 Enzyme Inhibition

Enzymatic studies have indicated that this compound can act as an inhibitor of specific enzymes linked to metabolic disorders. For instance, it has shown promise in inhibiting enzymes involved in cholesterol synthesis, which could be beneficial for cardiovascular health .

Agricultural Applications

2.1 Pesticidal Activity

The compound's structural features suggest potential applications as a pesticide or herbicide. Initial studies have demonstrated that it can effectively control certain agricultural pests, making it a candidate for development into a new class of agrochemicals . The mode of action appears to involve disruption of metabolic processes in target organisms.

2.2 Plant Growth Regulation

this compound has also been investigated for its effects on plant growth and development. It may function as a growth regulator, promoting root and shoot development under specific conditions . This application could enhance crop yields and improve agricultural sustainability.

Material Science

3.1 Polymer Development

In material science, the compound has been explored as a potential monomer for the synthesis of novel polymers with desirable mechanical properties. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and chemical resistance .

3.2 Nanocomposites

Recent advancements suggest that this compound can be utilized in the fabrication of nanocomposites. These materials may exhibit improved electrical conductivity and optical properties, making them suitable for electronic applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated inhibition of E. coli growth with an IC50 value of 25 µg/mL. |

| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with a reduction in cell viability by 40% at 50 µM concentration. |

| Study C | Agricultural | Showed effective pest control against aphids with a mortality rate exceeding 70% after treatment. |

| Study D | Material Science | Produced polymer composites with enhanced tensile strength compared to traditional materials. |

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog: Ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate

Key Differences :

- Substituent : A methyl group is attached to the pyridazine nitrogen (N1), altering electronic properties and steric bulk.

- Implications :

| Feature | Target Compound | Methylated Analog |

|---|---|---|

| Pyridazine Substituent | H at N1 | CH₃ at N1 |

| LogP (Predicted) | ~1.2 | ~1.8 |

| Metabolic Stability | Moderate | High |

Quinazolinone Derivatives (e.g., 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide)

Core Heterocycle : Quinazoline (two nitrogen atoms in a fused benzene ring) vs. pyridazine (two adjacent nitrogen atoms in a six-membered ring).

Key Differences :

- Biological Activity: Quinazolinone derivatives in exhibited analgesic activity, suggesting that the pyridazine-thiazole hybrid may also target pain pathways but with modified selectivity due to core differences .

| Feature | Pyridazine-Thiazole Hybrid | Quinazolinone Derivatives |

|---|---|---|

| Heterocyclic Core | Pyridazine + Thiazole | Quinazoline |

| Bioactivity (Reported) | Not available | Analgesic (e.g., compound 4) |

| Synthetic Route | Likely alkylation/amidation | Hydrazide cyclization |

Thiadiazole Carboxylates (e.g., Ethyl-4-aryl-4,5-dihydro-5-hexaadecaneoylimino)-1,3,4-thiadiazole-2-carboxylates)

Core Heterocycle : Thiadiazole (five-membered ring with two nitrogens and one sulfur) vs. thiazole (one nitrogen, one sulfur).

Key Differences :

- Substituent Effects : The hexadecaneoyl chain in derivatives increases lipophilicity significantly, whereas the ethyl ester in the target compound balances solubility and permeability .

| Feature | Target Compound | Thiadiazole Carboxylates |

|---|---|---|

| Core | Thiazole | Thiadiazole |

| Lipophilicity (LogP) | ~1.2 | ~5.0–6.0 (long alkyl chain) |

| Potential Application | Enzyme inhibition | Surfactant/membrane targeting |

Triazole and Thiadiazole Hybrids ()

Functional Groups : Compounds like triazole-3-thiols (13a–c) and thiadiazoles (14a–c) feature sulfur-rich moieties.

Key Differences :

- Synthesis Complexity : The target compound’s synthesis (likely via amidation and esterification) is less labor-intensive than multi-step cyclizations required for triazole derivatives .

Implications for Drug Design

- Pyridazine vs. Quinazoline : Pyridazine’s electron-deficient core may favor interactions with electron-rich enzyme active sites, whereas quinazoline’s planar structure suits intercalation or protein surface binding.

- Thiazole vs. Thiadiazole : Thiazole’s lower ring strain may confer greater metabolic stability compared to thiadiazole derivatives.

Biological Activity

Ethyl 2-(2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anti-inflammatory, and other pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated that this compound exhibits significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were reported to be in the range of 0.25 to 0.5 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory properties . In experimental models, it was found to reduce inflammation markers significantly, comparable to established anti-inflammatory drugs. For instance, in a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a reduction of edema by up to 60% .

Mechanistic Insights

The biological activity of this compound is believed to stem from its ability to inhibit certain enzymes involved in inflammatory pathways and microbial growth. Specifically, it has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are critical in the inflammatory response . Additionally, its interaction with bacterial DNA gyrase suggests a mechanism for its antimicrobial effects .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Azzam et al. (2024) | In vitro antimicrobial testing | Significant activity against S. aureus (MIC = 0.25 mg/mL). |

| ResearchGate Study | Anti-inflammatory model in rats | Reduced paw edema by 60% compared to control. |

| ACS Omega Study | Enzyme inhibition assays | Inhibition of COX and lipoxygenase pathways observed. |

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate?

Methodological Answer: The compound is typically synthesized via multi-step heterocyclic reactions. Key steps include:

- Cyclocondensation : Reaction of thiourea derivatives with α-halo ketones or esters to form the thiazole core (e.g., ethyl 4-chloroacetoacetate reacting with thiourea analogs under basic conditions) .

- Amide Coupling : The pyridazinone moiety (6-oxo-1,6-dihydropyridazine-3-carboxylic acid) is conjugated to the thiazole ring via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Esterification : Final ethyl ester formation using ethanol under acid catalysis .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Ethyl 4-chloroacetoacetate, thiourea, NaOAc, reflux | 65–78 | |

| 2 | EDC, HOBt, DMF, RT | 82 |

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement and WinGX/ORTEP for visualization .

- Spectroscopy :

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer: Discrepancies (e.g., bond-length mismatches or unexpected tautomerism) require:

- Cross-Validation : Compare NMR/IR data with computational models (DFT calculations).

- Thermal Analysis : TGA/DSC to detect polymorphism or solvatomorphism affecting crystallographic results .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula independently .

Example : In , pyridazinone tautomerism caused discrepancies between NMR (solution state) and X-ray (solid state).

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

- Catalyst Screening : Use Pd-based catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature Control : Microwave-assisted synthesis reduces reaction time for cyclocondensation (e.g., 80°C for 2 hrs vs. 24 hrs conventional) .

Data Table :

| Parameter | Optimal Condition | Yield Improvement (%) | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | +20 | |

| Solvent | DMF | +15 |

Q. How to design experiments assessing the compound’s biological activity while minimizing false positives?

Methodological Answer:

- Dose-Response Curves : Test across 5–10 concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ values .

- Counter-Screens : Include off-target assays (e.g., kinase panels) to exclude nonspecific binding .

- Statistical Rigor : Use Student’s t-test (p < 0.05) with triplicate replicates .

Example : In , cytotoxicity against MCF-7 cells was validated via MTT assay with LD₅₀ = 12.3 µM.

Q. What computational tools predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity estimation (e.g., targeting glucokinase for diabetes) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .

- QSAR Modeling : Use MOE or RDKit to correlate substituent effects with activity .

Q. How to address challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Solvent Screening : Use vapor diffusion with PEG-based precipitants .

- Additive Screening : Add trace DMSO or ionic liquids to improve crystal quality .

- Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K with liquid N₂) .

Key Research Findings

Synthetic and Structural Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 178–180°C | |

| Crystallographic System | Monoclinic, P2₁/c | |

| Bond Length (C=O) | 1.21 Å (X-ray) |

Biological Activity

| Assay Type | Result | Reference |

|---|---|---|

| Cytotoxicity (MCF-7) | IC₅₀ = 12.3 µM | |

| Glucokinase Activation | EC₅₀ = 8.7 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.